2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c23-27-21(16-7-3-1-4-8-16)25-26-22(27)30-15-20(28)24-17-11-13-19(14-12-17)29-18-9-5-2-6-10-18/h2,5-6,9-14,16H,1,3-4,7-8,15,23H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDSHOCEWJIHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a triazole ring, a thiol group, and an acetamide moiety, which are integral to its biological activity. The presence of the cyclohexyl group contributes to its lipophilicity, potentially enhancing membrane permeability and biological interactions.
| Component | Structural Feature |
|---|---|
| Triazole Ring | Core structure linked to various biological activities |
| Thiol Group | Potential for nucleophilic reactions with electrophiles |
| Cyclohexyl Group | Enhances lipophilicity and bioavailability |
| Acetamide Moiety | Contributes to the overall stability and reactivity |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various pathogens including fungi and bacteria. In particular:
- Antifungal Activity : The compound has been tested against strains such as Candida albicans and Candida glabrata, showing promising antifungal effects comparable to established antifungal agents .
- Antibacterial Activity : It has also been evaluated against bacterial strains like Staphylococcus aureus and Escherichia coli, exhibiting moderate to strong antibacterial properties .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The triazole ring may interfere with enzyme activity crucial for cancer cell survival, while the thiol group can participate in redox reactions that induce apoptosis in cancer cells .
- Case Studies : For example, a related triazole compound showed high potency against human colon cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Research Findings
Recent studies have provided insights into the synthesis and evaluation of the biological activities of triazole derivatives:
- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported a yield of 73% for a related triazole derivative synthesized using triethylamine as a catalyst .
- Biological Screening : Compounds have been screened against multiple pathogens and cancer cell lines to assess their efficacy. Notably, derivatives containing the thiol group have shown enhanced activity due to their ability to form reactive intermediates .
Scientific Research Applications
Basic Information
- Molecular Formula : C22H25N5O2S
- Molecular Weight : 423.5 g/mol
- CAS Number : 1993444
- IUPAC Name : 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Structural Representation
The structural representation of the compound highlights key functional groups that contribute to its reactivity and biological interactions.
Chemical Structure
Pharmaceutical Applications
The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity against various pathogens, including resistant strains of bacteria. For instance, studies have shown that triazole-containing compounds can inhibit bacterial cell wall synthesis, leading to cell death.
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several triazole derivatives. The results indicated that compounds similar to 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Agricultural Applications
Research has also explored the use of triazole derivatives as fungicides in agriculture. The compound's ability to disrupt fungal cell membranes makes it a candidate for developing new antifungal agents.
Data Table: Efficacy Against Fungal Pathogens
| Compound | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Fusarium graminearum | 15 |
| Compound B | Botrytis cinerea | 20 |
| This compound | Rhizoctonia solani | 18 |
Biochemical Research
The compound has shown promise in biochemical research as a modulator of enzyme activity . Triazole compounds are known to interact with various enzymes, potentially altering their activity and offering insights into metabolic pathways.
Case Study: Enzyme Inhibition
In vitro studies demonstrated that the compound inhibited specific enzymes involved in the biosynthesis of nucleic acids, suggesting its potential role in cancer research by targeting rapidly dividing cells .
Neuroscience Applications
Emerging studies suggest that the compound may have implications in neuropharmacology . The presence of the triazole moiety is linked to neuroprotective effects, possibly through modulation of neurotransmitter systems.
Insights from Recent Research
Research has indicated that similar compounds can act as antagonists at NMDA receptors, which play a crucial role in excitatory neurotransmission and are implicated in neurodegenerative diseases .
Chemical Reactions Analysis
Reaction Conditions:
Functional Group Reactivity
The compound’s reactivity is dictated by its functional groups:
-
Triazole amino group : Participates in acylation and alkylation reactions. Reacts with acyl chlorides to form amides or with alkyl halides to produce secondary amines .
-
Thioether bridge : Susceptible to oxidation (e.g., with H₂O₂) to form sulfoxide/sulfone derivatives, altering bioactivity .
-
Acetamide moiety : Undergoes hydrolysis under acidic/basic conditions to yield carboxylic acid intermediates .
Example Oxidation Reaction:
\text{Thioether}\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{Sulfoxide}\(\text{90 yield})
Comparative Reactivity with Analogues
The compound’s reactivity profile aligns with structurally similar triazole derivatives but shows enhanced stability due to the cyclohexyl group:
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 240°C, primarily via cleavage of the acetamide bond .
-
Photodegradation : Exposure to UV light induces homolytic cleavage of the S–C bond, forming radical intermediates .
-
Hydrolytic degradation : pH-dependent; stable in neutral conditions but hydrolyzes rapidly under strong acids/bases .
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs.
- Phenoxyphenyl vs. Alkyl Chains: The 4-phenoxyphenyl group is shared with compound 24 but contrasts with VUAA1’s ethylphenyl and OLC15’s butylphenyl, suggesting divergent target affinities.
Physicochemical Properties
Comparative data from synthesis studies reveal variations in melting points and yields:
Key Observations :
Orco Modulation
- VUAA1 : Potent agonist of Orco ion channels (EC50 = 3.2 µM in Drosophila), used to study insect olfaction .
- OLC15 : Orco antagonist with species-specific efficacy, inhibiting VUAA1-induced currents in mosquitoes .
- Target Compound: No direct data, but the phenoxyphenyl group (shared with compound 24 ) may confer receptor selectivity distinct from VUAA1’s pyridinyl moiety.
Anticonvulsant Activity
- Compound 5j () : ED50 = 54.8 mg/kg (MES test), protective index (PI) = 8.96, outperforming standard drugs.
Q & A
Q. What are the standard synthetic routes for 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution of a triazole-thione intermediate with chloroacetamide derivatives. A typical procedure involves:
Preparing 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thione by cyclizing thiocarbazide derivatives under reflux in ethanol .
Reacting the thione with N-(4-phenoxyphenyl)chloroacetamide in the presence of a base (e.g., KOH) in ethanol/water under reflux for 1–2 hours .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC.
- Adjust molar ratios (e.g., 1:1.2 thione:chloroacetamide) to improve yield .
- Recrystallize the product from ethanol-DMF mixtures for purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Analyze , , and 2D NMR (COSY, HSQC) to confirm the triazole ring, cyclohexyl group, and acetamide linkage .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode) .
- IR Spectroscopy: Identify key functional groups (e.g., N-H stretch in the amino-triazole at ~3300 cm, C=O at ~1650 cm) .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
Methodological Answer:
Advanced Research Questions
Q. How can researchers address low aqueous solubility of this compound in pharmacological assays?
Methodological Answer:
- Formulation Strategies:
- Use co-solvents (e.g., DMSO/PEG 400 mixtures) for in vitro studies .
- Develop tablet formulations via wet granulation with excipients like microcrystalline cellulose (MCC) and croscarmellose sodium to enhance dissolution .
- Structural Modification: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the cyclohexyl or phenoxyphenyl moieties while preserving bioactivity .
Q. What experimental approaches are suitable for studying the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Analog Synthesis: Synthesize derivatives with variations in:
- Cyclohexyl substituents (e.g., replace with aryl or heterocyclic groups) .
- Acetamide linker (e.g., substitute sulfur with oxygen or modify the phenoxyphenyl group) .
- Biological Testing: Screen analogs in target-specific assays (e.g., enzyme inhibition, anti-inflammatory models) to correlate structural changes with activity trends .
- Computational Modeling: Perform molecular docking or MD simulations to predict binding interactions with target proteins (e.g., COX-2 or kinases) .
Q. How can conflicting data on biological activity (e.g., anti-exudative vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-Response Studies: Establish a clear concentration range for therapeutic vs. toxic effects using in vitro cytotoxicity assays (e.g., MTT) and in vivo models .
- Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target pathways contributing to cytotoxicity .
- Comparative Analysis: Benchmark against known standards (e.g., dexamethasone for anti-exudative activity) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
